molecular formula C23H22N2O4 B7042092 N-[4-(3-amino-3-oxopropoxy)phenyl]-5-benzyl-2-hydroxybenzamide

N-[4-(3-amino-3-oxopropoxy)phenyl]-5-benzyl-2-hydroxybenzamide

Cat. No.: B7042092
M. Wt: 390.4 g/mol
InChI Key: ZNRPEURHISCWIL-UHFFFAOYSA-N
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Description

N-[4-(3-amino-3-oxopropoxy)phenyl]-5-benzyl-2-hydroxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with additional functional groups that contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-[4-(3-amino-3-oxopropoxy)phenyl]-5-benzyl-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c24-22(27)12-13-29-19-9-7-18(8-10-19)25-23(28)20-15-17(6-11-21(20)26)14-16-4-2-1-3-5-16/h1-11,15,26H,12-14H2,(H2,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRPEURHISCWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)C(=O)NC3=CC=C(C=C3)OCCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(3-amino-3-oxopropoxy)phenyl]-5-benzyl-2-hydroxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzamide core: This can be achieved through the reaction of 5-benzyl-2-hydroxybenzoic acid with an appropriate amine derivative under acidic conditions.

    Introduction of the amino-oxopropoxy group: This step involves the reaction of the benzamide intermediate with 3-amino-3-oxopropyl chloride in the presence of a base such as triethylamine.

    Final coupling: The final product is obtained by coupling the intermediate with 4-hydroxyphenylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions: N-[4-(3-amino-3-oxopropoxy)phenyl]-5-benzyl-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(3-amino-3-oxopropoxy)phenyl]-5-benzyl-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. For example, the amino group can form hydrogen bonds with active site residues of enzymes, affecting their catalytic activity.

Comparison with Similar Compounds

    N-(4-hydroxyphenyl)benzamide: Similar structure but lacks the amino-oxopropoxy group.

    5-benzyl-2-hydroxybenzoic acid: Similar core structure but lacks the amide and amino-oxopropoxy groups.

    4-hydroxyphenylamine: Contains the phenylamine moiety but lacks the benzamide core.

Uniqueness: N-[4-(3-amino-3-oxopropoxy)phenyl]-5-benzyl-2-hydroxybenzamide is unique due to the presence of both the amino-oxopropoxy group and the benzamide core, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields of research.

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